molecular formula C22H23Cl2F2N7O B4294079 N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4294079
M. Wt: 510.4 g/mol
InChI Key: NLRHIHDJZKVFOK-UHFFFAOYSA-N
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Description

N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, piperazine moiety, and chlorodifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves multiple steps. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the triazine intermediate with a piperazine derivative.

    Attachment of the chlorodifluoromethoxyphenyl group: This final step involves the substitution reaction where the chlorodifluoromethoxyphenyl group is introduced to the triazine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide
  • ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide

Uniqueness

N’-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2F2N7O/c1-31(2)20-28-19(27-16-6-8-18(9-7-16)34-22(24,25)26)29-21(30-20)33-12-10-32(11-13-33)17-5-3-4-15(23)14-17/h3-9,14H,10-13H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRHIHDJZKVFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

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